GDP-glucose
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Overview
Description
Guanosine diphosphate glucose (GDP-glucose) is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides and glycoproteins. It is composed of guanosine diphosphate (GDP) linked to a glucose molecule. This compound serves as a glucose donor in various biochemical reactions, particularly in the synthesis of glycogen and other glucose-containing polysaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions
GDP-glucose can be synthesized through enzymatic reactions involving guanosine triphosphate (GTP) and glucose-1-phosphate. The enzyme this compound pyrophosphorylase catalyzes the reaction, resulting in the formation of this compound and pyrophosphate .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Recombinant strains of Escherichia coli are engineered to overexpress the enzymes required for this compound synthesis. These strains are cultivated in bioreactors under controlled conditions to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
GDP-glucose undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme GDP-glucosidase, this compound is hydrolyzed to produce D-glucose and GDP.
Glycosylation: This compound acts as a glucose donor in glycosylation reactions, where it transfers glucose to acceptor molecules such as proteins and lipids.
Common Reagents and Conditions
Hydrolysis: Requires the enzyme GDP-glucosidase and water as a reactant.
Glycosylation: Involves glycosyltransferase enzymes that facilitate the transfer of glucose from this compound to acceptor molecules.
Major Products Formed
Hydrolysis: Produces D-glucose and GDP.
Glycosylation: Results in glycosylated products such as glycoproteins and glycolipids.
Scientific Research Applications
GDP-glucose has numerous applications in scientific research:
Biochemistry: Used to study glycosylation processes and enzyme kinetics.
Molecular Biology: Employed in the synthesis of glycoproteins and glycolipids for research purposes.
Medicine: Investigated for its role in metabolic pathways and potential therapeutic applications.
Industrial Biotechnology: Utilized in the production of bioactive compounds and polysaccharides.
Mechanism of Action
GDP-glucose exerts its effects primarily through its role as a glucose donor in glycosylation reactions. The glucose moiety of this compound is transferred to acceptor molecules by glycosyltransferase enzymes. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids . The molecular targets of this compound include various glycosyltransferases and other enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
Uridine diphosphate glucose (UDP-glucose): Another nucleotide sugar that serves as a glucose donor in glycosylation reactions.
Adenosine diphosphate glucose (ADP-glucose): Involved in the biosynthesis of starch and glycogen.
Guanosine diphosphate mannose (GDP-mannose): Functions as a mannose donor in glycosylation reactions.
Uniqueness of GDP-glucose
This compound is unique due to its specific role in the biosynthesis of glucose-containing polysaccharides and its involvement in various metabolic pathways. Unlike UDP-glucose and ADP-glucose, which are more commonly associated with the synthesis of glycogen and starch, this compound is specifically utilized in the synthesis of certain glycoproteins and glycolipids .
Properties
CAS No. |
5750-57-2 |
---|---|
Molecular Formula |
C16H25N5O16P2 |
Molecular Weight |
605.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11-,14-,15-/m1/s1 |
InChI Key |
MVMSCBBUIHUTGJ-LRJDVEEWSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
physical_description |
Solid |
Origin of Product |
United States |
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